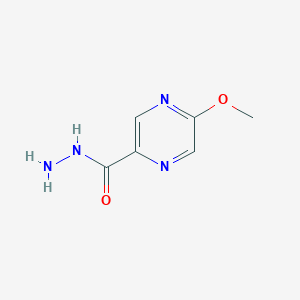
5-(Isopropylsulfonyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isopropylsulfonyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the isopropylsulfonyl group in the 5-position of the indolin-2-one ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)indolin-2-one typically involves the introduction of the isopropylsulfonyl group into the indolin-2-one core. One common method includes the reaction of indolin-2-one with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
5-(Isopropylsulfonyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 5-(Isopropylsulfonyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
類似化合物との比較
Similar Compounds
Indolin-2-one: The parent compound of 5-(Isopropylsulfonyl)indolin-2-one, known for its broad range of biological activities.
5-Sulfonyl-indolin-2-ones: A class of compounds with similar structures but different sulfonyl groups, each exhibiting unique biological properties.
Oxoindolin-2-one derivatives: Compounds that incorporate additional functional groups into the indolin-2-one core, often used in medicinal chemistry.
Uniqueness
This compound stands out due to the presence of the isopropylsulfonyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H13NO3S |
|---|---|
分子量 |
239.29 g/mol |
IUPAC名 |
5-propan-2-ylsulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO3S/c1-7(2)16(14,15)9-3-4-10-8(5-9)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChIキー |
UBRWDEQGEURJDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
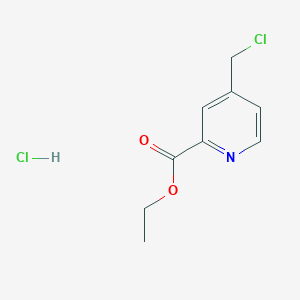
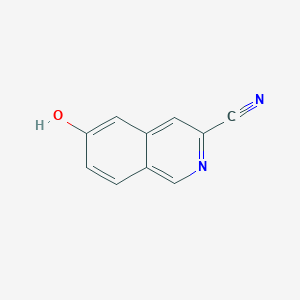

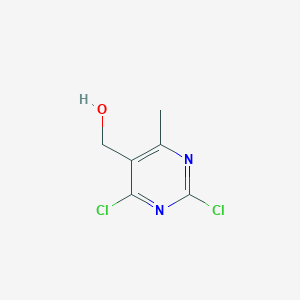
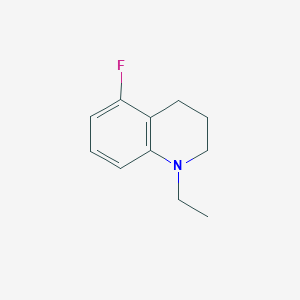
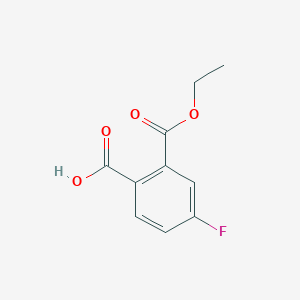
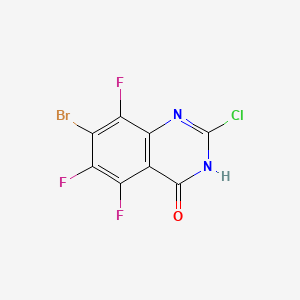
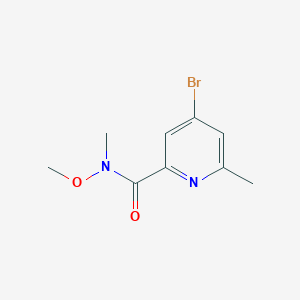
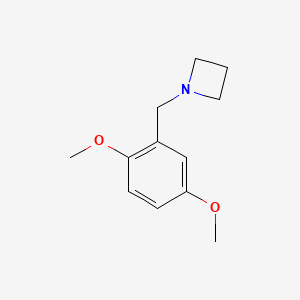
![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
